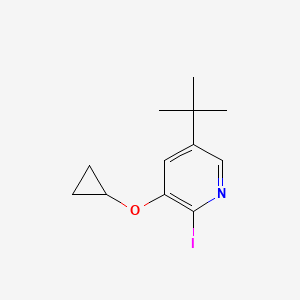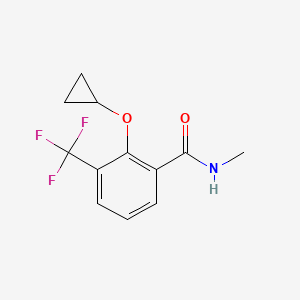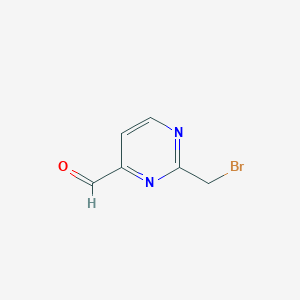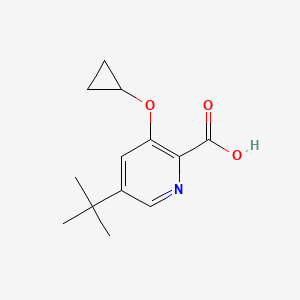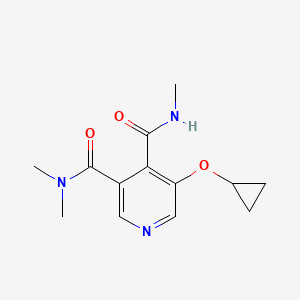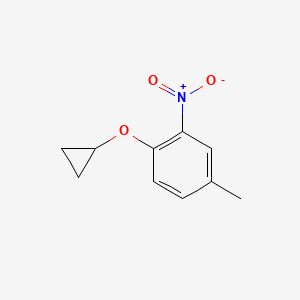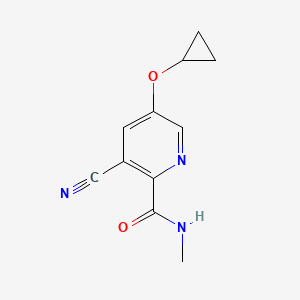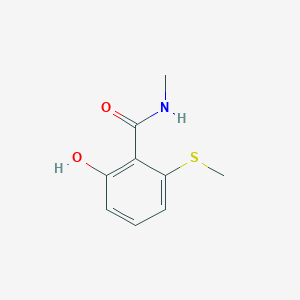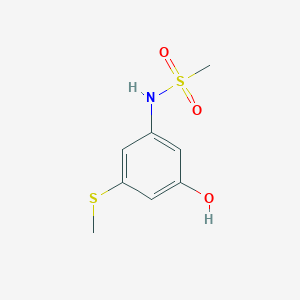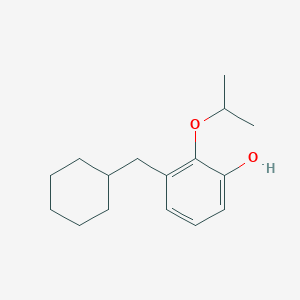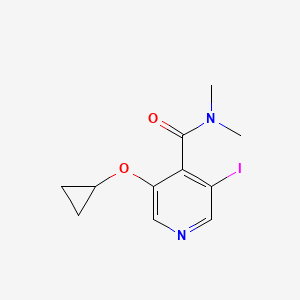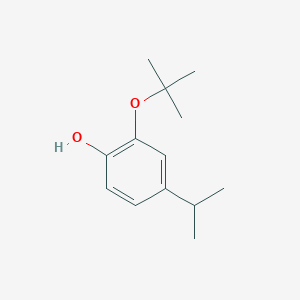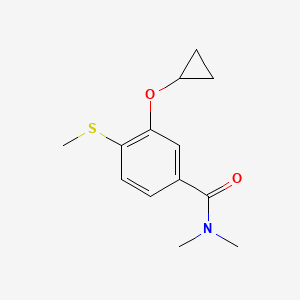
3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)benzamide is an organic compound with the molecular formula C13H17NO2S and a molecular weight of 251.348 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)benzamide typically involves a series of organic reactions. One common method includes the nucleophilic substitution reaction, where a suitable benzamide precursor is reacted with cyclopropyl alcohol and methylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents .
化学反応の分析
Types of Reactions
3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)benzamide undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
科学的研究の応用
3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)benzamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide
- 3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide
- 4-Isopropoxyl thioanisole
Uniqueness
3-Cyclopropoxy-N,N-dimethyl-4-(methylthio)benzamide is unique due to the presence of the cyclopropoxy and methylthio groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable compound for various synthetic and research applications .
特性
分子式 |
C13H17NO2S |
|---|---|
分子量 |
251.35 g/mol |
IUPAC名 |
3-cyclopropyloxy-N,N-dimethyl-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C13H17NO2S/c1-14(2)13(15)9-4-7-12(17-3)11(8-9)16-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChIキー |
ZEXKAUPQIKHINL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)SC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


